2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester
Overview
Description
2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functional Polymers : This compound is used in the synthesis of functional polymers based on β-olefins, contributing to advancements in polymer science (Purgett, Xie, Bansleben, & Vogl, 1988).
Peptide and Peptidomimic Synthesis : It is also utilized in peptide and peptidomimic synthesis, playing a crucial role in the development of new peptides (Bovy & Rico, 1993).
Synthesis of N-azanucleosides : The compound serves as a key intermediate for synthesizing 2',3'-dideoxy-2'-trifluoromethyl-N-azanucleosides, important in nucleoside chemistry (Qing, Yu, & Fu, 2002).
Dipeptide Synthesis : It is used as an auxiliary and a chiral Aib building block in dipeptide synthesis, contributing to the field of amino acid research (Studer, Hintermann, & Seebach, 1995).
Intermediate in Biotin Synthesis : The compound is a key intermediate in the natural product Biotin, which plays a significant role in the metabolic cycle and catalytic fixation of carbon dioxide (Qin et al., 2014).
Synthetic Precursors for Medicinal Candidates : Its derivatives are important synthetic precursors in the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
Activation of Carboxylic Acids : The activation of carboxylic acids with tert-butyl carbonates using this compound leads to efficient formation of esters, which are intermediates in reactions to afford amides or peptides (Basel & Hassner, 2002).
Cyclic Amino Acid Precursors : It is also used in synthesizing derivatives that are precursors of a new type of cyclic amino acid (Hao et al., 2000).
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-7-13-10(11,4)5/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVACISFUQOXPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CCO1)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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